molecular formula C24H35NO4S B14305992 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide CAS No. 122013-39-2

4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B14305992
CAS No.: 122013-39-2
M. Wt: 433.6 g/mol
InChI Key: PCLCTXMFWNAZAP-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dodecyloxy group, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Dodecyloxy Group: The dodecyloxy group can be introduced through an etherification reaction, where dodecanol reacts with a suitable halogenated benzene derivative in the presence of a base.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a benzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where a suitable amine reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The hydroxyphenyl group can interact with various receptors and signaling pathways, leading to biological effects such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-(Dodecyloxy)-N-(4-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.

    4-(Dodecyloxy)-N-(4-aminophenyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydroxy group.

    4-(Dodecyloxy)-N-(4-nitrophenyl)benzene-1-sulfonamide: Similar structure but with a nitro group instead of a hydroxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

122013-39-2

Molecular Formula

C24H35NO4S

Molecular Weight

433.6 g/mol

IUPAC Name

4-dodecoxy-N-(4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)25-21-12-14-22(26)15-13-21/h12-19,25-26H,2-11,20H2,1H3

InChI Key

PCLCTXMFWNAZAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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